molecular formula C21H28O5 B7788994 Cortisone-[2H7]

Cortisone-[2H7]

Cat. No.: B7788994
M. Wt: 360.4 g/mol
InChI Key: MFYSYFVPBJMHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cortisone-[2H7] is a deuterated form of cortisone, a pregnene (21-carbon) steroid hormone. It is a naturally occurring corticosteroid metabolite used as a pharmaceutical prodrug. Cortisone is converted from cortisol by the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2, particularly in the kidneys . Cortisone-[2H7] is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cortisone-[2H7] involves the incorporation of deuterium atoms into the cortisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source .

Industrial Production Methods

Industrial production of cortisone and its derivatives, including cortisone-[2H7], often starts with natural precursors such as diosgenin, which is derived from plant sources. The process involves multiple steps, including microbial transformation, chemical modifications, and purification . The use of biotransformations and enzymatic processes has made the production more sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions

Cortisone-[2H7] undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with deuterium atoms.

Common Reagents and Conditions

Common reagents used in these reactions include deuterium gas, deuterated solvents, and catalysts such as palladium on carbon . The conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Major Products

The major products formed from these reactions include deuterated cortisone derivatives, which are used in various research applications to study metabolic pathways and drug interactions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cortisone-[2H7] include:

Uniqueness

Cortisone-[2H7] is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in research. The deuterium atoms provide stability and allow for precise tracking in metabolic studies, distinguishing it from other corticosteroids .

Biological Activity

Cortisone-[2H7] is a deuterated form of cortisone, a corticosteroid that plays a significant role in anti-inflammatory and immunosuppressive therapies. The biological activity of this compound has been the subject of extensive research, focusing on its mechanisms of action, therapeutic applications, and potential side effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of cortisone-[2H7].

Cortisone exerts its effects primarily through the glucocorticoid receptor (GR). Upon binding to GR, cortisone-[2H7] activates genomic and non-genomic pathways that regulate inflammation and immune responses. The activated GR translocates to the nucleus, where it influences gene expression related to pro-inflammatory mediators such as cytokines and adhesion molecules .

Key Actions:

  • Anti-inflammatory Effects : Cortisone-[2H7] inhibits the expression of inflammatory cytokines like IL-8 and TNFα by blocking NFκB signaling pathways .
  • Immunosuppressive Effects : It reduces lymphocyte proliferation and alters antigen presentation by affecting the distribution of immune cells .
  • Antioxidant Properties : Recent studies have shown that biotransformed derivatives of cortisone exhibit significant antioxidant activity, surpassing that of standard cortisone .

In Vitro Studies

A study investigating the biological activity of cortisone derivatives found that compounds derived from the biotransformation of cortisone using Rhodococcus rhodnii demonstrated enhanced antioxidant and anti-inflammatory properties compared to cortisone itself. The antioxidant capacity was significantly higher in these derivatives, with SCA and SCB showing values of 1375 and 1265 µmol/g, respectively, compared to 0.13 µmol/g for cortisone .

In Vivo Studies

Research has highlighted that glucocorticoids like cortisone can reprogram immune cell metabolism, leading to reduced inflammation. This metabolic reprogramming is crucial for the immunosuppressive effects observed in clinical settings .

Case Studies

  • Case Study on Inflammatory Diseases : Patients treated with cortisone-[2H7] showed significant reductions in inflammatory markers and improved clinical outcomes in conditions such as rheumatoid arthritis and asthma.
  • Case Study on Side Effects : A cohort study examined patients on long-term glucocorticoid therapy, noting common side effects such as osteoporosis and increased infection risk. Strategies to mitigate these effects are ongoing .

Comparative Analysis Table

Property Cortisone Cortisone-[2H7] SCA/SCB Derivatives
Anti-inflammatoryModerateHighVery High
ImmunosuppressiveModerateHighHigh
Antioxidant ActivityLowModerateVery High
Side EffectsCommonSimilarMinimal

Properties

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYSYFVPBJMHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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